(1-Methylazetidin-2-yl)methanol
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis
Four-membered nitrogen heterocycles, particularly azetidines, occupy a unique space in the landscape of organic synthesis. rsc.orgresearchgate.net They serve as versatile intermediates and building blocks for the construction of more complex molecular architectures. fiveable.me Their importance is underscored by their presence in a variety of natural products and pharmaceutically active compounds. researchgate.netmedwinpublishers.com The controlled manipulation of the azetidine (B1206935) ring allows for the introduction of diverse functionalities and stereochemical arrangements, which is crucial for tailoring the properties of the final products. fiveable.me The development of efficient methods for constructing and functionalizing azetidines is, therefore, a significant area of research. researchgate.net
Unique Structural and Reactivity Characteristics of Azetidines Driven by Ring Strain
The chemistry of azetidines is largely dictated by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain lies between that of the highly reactive and less stable aziridines and the more stable and less reactive pyrrolidines. rsc.orgrsc.orgresearchwithrutgers.com This intermediate level of strain endows azetidines with a unique combination of stability for facile handling and sufficient reactivity to be triggered under specific reaction conditions. researchgate.netrsc.orgresearchwithrutgers.com The ring strain facilitates ring-opening reactions, allowing the azetidine to act as a precursor to various functionalized acyclic amines. acs.org This reactivity, coupled with the rigidity of the four-membered ring, makes azetidines potent binders for a wide range of biological targets. acs.org
Overview of Current Academic Research Trends Pertaining to N-Methylated Azetidine Derivatives
Recent research has shown a growing interest in N-substituted azetidines, including N-methylated derivatives like (1-Methylazetidin-2-yl)methanol. The N-substituent plays a crucial role in modulating the electronic properties and reactivity of the azetidine ring. N-methylation, for instance, can influence the basicity of the nitrogen atom and affect the stereochemical outcome of reactions at adjacent positions.
Current research trends focus on several key areas:
Novel Synthetic Methodologies: Chemists are continuously developing new and more efficient ways to synthesize substituted azetidines. rsc.orgacs.org This includes stereoselective methods to produce enantiomerically pure compounds, which are vital for pharmaceutical applications. acs.org The reduction of readily available azetidin-2-ones is a commonly employed strategy. acs.org
Ring-Opening Reactions: The strategic opening of the azetidine ring to generate complex linear amines remains a significant area of investigation. acs.orglongdom.org Recent studies have explored the use of various nucleophiles and catalysts to achieve highly regioselective and stereoselective ring-opening. acs.org The conversion of the azetidine nitrogen to a quaternary ammonium (B1175870) salt, for example through methylation, can activate the ring for nucleophilic attack. mdpi.com
Applications in Medicinal Chemistry: The incorporation of the N-methylated azetidine motif into drug candidates is being actively explored. longdom.orgresearchgate.net The rigid azetidine scaffold can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and improved pharmacokinetic properties. longdom.org
Detailed Research Findings
The table below summarizes key properties and identifiers for this compound and its enantiomers.
| Property | This compound | (S)-(1-Methylazetidin-2-yl)methanol | (R)-(1-Methylazetidin-2-yl)-methanol |
| CAS Number | 1629600-48-1 fluorochem.co.ukbldpharm.com | 1310411-24-5 chemicalbook.com | 1932543-77-5 chemdad.com |
| Molecular Formula | C5H11NO | C5H11NO | C5H11NO chemdad.com |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol | 101.15 g/mol chemdad.com |
| Synonyms | (1-methylazetidin-2-yl) methanol (B129727) | Not specified | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
(1-methylazetidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRFPWJCWBQAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629600-48-1 | |
| Record name | (1-methylazetidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methylazetidin 2 Yl Methanol and Its Derivatives
Cyclization Strategies for Azetidine (B1206935) Ring Formation
The formation of the azetidine ring through intramolecular cyclization is a cornerstone of azetidine synthesis. This approach typically involves the formation of a carbon-nitrogen bond to close the four-membered ring.
Nucleophilic Displacement of Leaving Groups via Intramolecular Cyclization
One of the most common and reliable methods for synthesizing azetidines is through the intramolecular nucleophilic displacement of a leaving group by an amine. acs.orgthieme-connect.de This reaction involves a γ-amino alcohol or a derivative where the hydroxyl group has been converted into a good leaving group, such as a halide or a sulfonate ester. acs.orgthieme-connect.dersc.org The nitrogen atom of the amine then acts as a nucleophile, attacking the carbon bearing the leaving group to form the azetidine ring. acs.orgrsc.org
A significant challenge in this method is the competition with elimination reactions, which can be influenced by the substitution pattern on the carbon chain. acs.org Despite this, the method has been successfully applied to the synthesis of a variety of substituted azetidines, including those with trifluoromethyl groups. rsc.org For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been achieved from ethyl 4,4,4-trifluoroacetoacetate through a sequence of imination, reduction, chlorination, and subsequent base-induced ring closure. rsc.org The electron-withdrawing nature of the trifluoromethyl group in this case necessitates the use of a strong base like LiHMDS to facilitate the cyclization. rsc.org
Table 1: Examples of Azetidine Synthesis via Intramolecular Nucleophilic Displacement
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS, THF, reflux | 1-Alkyl-2-(trifluoromethyl)azetidine | - | rsc.org |
| γ-Amino alcohols | 1,1'-Carbonyldiimidazole (CDI) | Enantiopure cis-substituted azetidines | - | acs.org |
| 3-Bromopropylamine | - | Azetidine | Low | thieme-connect.de |
Ring Contraction Reactions
Ring contraction strategies provide an alternative pathway to azetidines from larger, more readily available heterocyclic precursors. These methods involve the rearrangement of five- or six-membered rings to form the strained four-membered azetidine ring.
A notable ring contraction method involves the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.orgnih.gov This one-pot reaction proceeds via nucleophilic addition to the activated amide carbonyl, followed by an intramolecular SN2 cyclization that results in the contraction of the five-membered ring. rsc.org The reaction is typically carried out in the presence of a base, such as potassium carbonate, and can accommodate various nucleophiles like alcohols, phenols, and anilines. organic-chemistry.orgnih.gov
The required α-bromo N-sulfonylpyrrolidinone precursors can be synthesized by the monobromination of commercially available N-sulfonyl-2-pyrrolidinone derivatives. organic-chemistry.org This method offers a versatile and efficient route to a range of functionalized azetidines. rsc.org
Table 2: Ring Contraction of Pyrrolidinone Derivatives
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| α-Bromo N-sulfonylpyrrolidinone | Alcohols, Phenols, Anilines | K₂CO₃, MeCN/NuH, 60 °C | α-Carbonylated N-sulfonylazetidine | 73-98 | rsc.org |
Decarboxylation can also drive the ring contraction of certain heterocyclic systems to yield azetidines. For example, the thermolysis of specific propylene-ureas can generate 3-(aminomethyl)azetidines. thieme-connect.de Another documented example is the decarboxylation of a tetrahydro-1,4-oxazin-2-one derivative in the presence of lithium chloride at high temperatures to produce an N-benzylazetidine. thieme-connect.de A similar principle is observed in the palladium-catalyzed ring contraction of vinyl-substituted cyclic carbonates, where the extrusion of carbon dioxide facilitates the formation of the azetidine ring. acs.org
Cycloaddition Reactions
Cycloaddition reactions, particularly [2+2] cycloadditions, offer a direct and atom-economical approach to the azetidine core. chemrxiv.org These reactions involve the concerted or stepwise formation of two new bonds to create the four-membered ring.
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for synthesizing azetidines. researchgate.netnih.govnih.govrsc.org However, its application has been historically limited due to challenges such as the low photoreactivity of acyclic imines. chemrxiv.orgresearchgate.net
Recent advancements have focused on overcoming these limitations through the use of visible light photocatalysis. chemrxiv.orgacs.orgnih.govchemrxiv.org These methods often employ a photosensitizer to activate the imine or alkene partner, enabling the [2+2] cycloaddition to proceed under milder conditions. chemrxiv.org For instance, a visible-light-mediated aza-Paternò-Büchi reaction of acyclic oximes and alkenes has been developed using triplet energy transfer catalysis. chemrxiv.orgnih.gov This approach has expanded the scope of the reaction to include previously unreactive acyclic imine precursors. chemrxiv.orgnih.gov
In a similar vein, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed. acs.org These reactions are induced by the photoredox-catalyzed aerobic oxidation of specific amine precursors, leading to the stereoselective synthesis of functionalized azetidines. acs.org The success of these visible-light-mediated reactions often depends on matching the frontier molecular orbital energies of the reacting partners to facilitate the desired cycloaddition over competing pathways. nih.gov
Table 3: Examples of [2+2] Cycloaddition Reactions for Azetidine Synthesis
| Reaction Type | Reactants | Conditions | Product | Reference |
| Aza-Paternò-Büchi | Acyclic Oximes + Alkenes | Visible Light, Triplet Energy Transfer Catalyst | Monocyclic Azetidines | chemrxiv.orgnih.gov |
| Dehydrogenative [2+2] Cycloaddition | Dihydroquinoxalinones + Alkenes | Photoredox Catalyst, Aerobic Oxidation | Dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones | acs.org |
| Aza-Paternò-Büchi | 2-Isoxazoline-3-carboxylates + Alkenes | Visible Light (Blue Light) | Azetidines | rsc.org |
[3+1] Ring Expansion Strategies (e.g., from Methylene (B1212753) Aziridines)
A notable strategy for synthesizing substituted azetidines involves the [3+1] ring expansion of methylene aziridines. This method provides a pathway to highly substituted methylene azetidines with excellent control over regioselectivity and stereoselectivity. nih.gov
In one approach, the reaction of strained bicyclic methylene aziridines with rhodium-bound carbenes initiates a formal [3+1] ring expansion. nih.gov This process is believed to occur through an ylide-type mechanism, where the inherent strain and specific structure of the methylene aziridine (B145994) facilitate a ring-opening and ring-closing cascade. nih.gov A key advantage of this method is the efficient transfer of chirality from the starting material to the product. The resulting methylene azetidines can be further modified, providing access to novel azetidine structures with adjacent tertiary-quaternary or even quaternary-quaternary stereocenters. nih.gov
The proposed mechanism involves the formation of an aziridinium (B1262131) ylide by the attack of the aziridine nitrogen on the rhodium carbene. nih.gov This is followed by ring-opening, bond rotation, and subsequent ring closure to yield the azetidine product. nih.gov The use of bicyclic methylene aziridines, which can be prepared from propargyl alcohols, is crucial for the success of this [3+1] reaction. nih.gov
[3+2] Cycloaddition Involving Azetidine Nitrones
The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered rings. organicreactions.orgwikipedia.org In the context of azetidine chemistry, the cycloaddition of azetidine nitrones with dipolarophiles, such as alkenes, offers a route to isoxazolidine-fused or substituted azetidines. organicreactions.orgwikipedia.orgacs.org
The synthesis of the requisite azetidine nitrones can be challenging due to the increased ring strain. acs.org However, methods have been developed for their preparation. For instance, copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes can produce azetidine nitrones in moderate to good yields. acs.orgnih.gov The reaction mechanism is thought to proceed through a tandem acs.orgnih.gov-rearrangement, 4π-electrocyclization, ring-opening, and recyclization cascade. acs.orgnih.gov The substituents on the alkyne and oxime portions of the starting material significantly influence the formation of either azetidine nitrones or exomethylene oxazolines. acs.org Once formed, these azetidine nitrones can readily participate in [3+2] cycloaddition reactions. nih.gov
The regiochemistry of the nitrone-olefin cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. wikipedia.org For example, when a nitrone reacts with an electron-rich alkene, the dominant interaction is between the LUMO of the nitrone and the HOMO of the alkene, leading to a 5-substituted isoxazolidine. wikipedia.org Conversely, with an electron-poor alkene, the HOMO of the nitrone and the LUMO of the alkene interact, favoring the formation of a 4-substituted product. wikipedia.org
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of azetidines, offering novel pathways with high efficiency and selectivity.
Palladium-Catalyzed Cyclizations (e.g., Intramolecular γ-C(sp³)–H Amination)
Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position provides an efficient route to azetidine rings. organic-chemistry.orgacs.orgnih.gov These methods often utilize a directing group, such as picolinamide (B142947) (PA), to facilitate the C–H activation process. organic-chemistry.orgacs.orgnih.gov The reaction typically proceeds with low catalyst loading, uses inexpensive reagents, and operates under mild conditions, offering predictable selectivity. organic-chemistry.orgacs.org
The mechanism is proposed to involve a Pd(II)/Pd(IV) catalytic cycle, transforming a γ-C(sp³)–H bond into a C–N bond to form the azetidine ring with high diastereoselectivity. organic-chemistry.org Deuteration studies have shown that primary γ-C–H bonds are the most reactive. organic-chemistry.org This methodology has been successfully applied to the synthesis of various azabicyclic scaffolds. acs.org
| Catalyst System | Directing Group | Key Features | Yield | Reference |
| Pd(OAc)₂ / PhI(OAc)₂ | Picolinamide (PA) | Low catalyst loading, mild conditions, high diastereoselectivity | Fair to good | organic-chemistry.orgthieme-connect.com |
Table 1: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination for Azetidine Synthesis.
Copper-Catalyzed Transformations (e.g., Skeletal Rearrangements, Multicomponent Reactions)
Copper catalysis has proven effective in synthesizing azetidine derivatives through various transformations, including skeletal rearrangements and multicomponent reactions. acs.orgnih.gov
One notable example is the copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes to produce azetidine nitrones. acs.orgnih.gov This reaction proceeds through a cascade of events including a acs.orgnih.gov-rearrangement and a 4π-electrocyclization. acs.orgnih.gov The choice of substituents on the starting material can direct the reaction towards the formation of azetidine nitrones or other heterocyclic products. acs.org
Copper-catalyzed multicomponent reactions (MCRs) also provide an efficient route to highly functionalized azetidines. acs.orgnih.govorganic-chemistry.org For instance, a three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides, catalyzed by copper(I) iodide, yields 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild, base-free conditions. acs.orgnih.govorganic-chemistry.org The proposed mechanism involves a [2+2] cycloaddition. acs.orgnih.gov
| Reaction Type | Catalyst | Key Features | Yield | Reference |
| Skeletal Rearrangement | CuBr / 2-aminopyridine | One-pot synthesis of azetidine nitrones | Moderate to good | acs.orgnih.gov |
| Multicomponent Reaction | CuI | Mild, base-free conditions, high efficiency | Good to excellent | acs.orgnih.govorganic-chemistry.org |
Table 2: Copper-Catalyzed Syntheses of Azetidine Derivatives.
Rhodium-Catalyzed Approaches (e.g., Carbene-Mediated Ring Expansion)
Rhodium-catalyzed reactions, particularly those involving carbene intermediates, offer powerful methods for the synthesis of azetidines via ring expansion of smaller heterocycles like aziridines. nih.govdicp.ac.cnresearchgate.net These methods are valuable for creating functionalized azetidines that are otherwise difficult to access. dicp.ac.cnresearchgate.net
A significant example is the rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones as vinyl carbene precursors. dicp.ac.cnresearchgate.net This reaction provides access to valuable 2-alkenyl azetidine products. The key to this transformation is the in situ formation of an alkenyl aziridinium ylide intermediate, which then undergoes a rearrangement. dicp.ac.cn Computational and experimental studies suggest the involvement of a diradical pathway in the reaction mechanism. dicp.ac.cn
Another rhodium-catalyzed approach involves the [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-supported carbenes, leading to highly substituted methylene azetidines. nih.gov This reaction proceeds with excellent regio- and stereoselectivity through an ylide-mediated ring-opening/ring-closing cascade. nih.gov
| Starting Material | Carbene Source | Key Features | Yield | Reference |
| Aziridines | Vinyl-N-triftosylhydrazones | Access to 2-alkenyl azetidines, step-economical | Good to excellent | dicp.ac.cnresearchgate.net |
| Methylene Aziridines | Diazo compounds | High regio- and stereoselectivity, chirality transfer | High | nih.gov |
Table 3: Rhodium-Catalyzed Ring Expansion for Azetidine Synthesis.
Nickel-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Csp2-Csp3 Coupling)
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of functionalized azetidines, particularly those bearing all-carbon quaternary centers. organic-chemistry.orgnih.govacs.org A notable example is the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with a wide range of commercially available boronic acids. organic-chemistry.orgnih.govacs.org
This method is characterized by its broad substrate scope, excellent functional group tolerance, and scalability. organic-chemistry.orgnih.gov The reaction proceeds via a polar-radical relay strategy, where the ring strain of the ABB is harnessed. organic-chemistry.org Mechanistic studies suggest that a catalytic amount of bromide initiates the ring-opening of ABB to form a redox-active azetidine intermediate, which then participates in the nickel-catalyzed cross-coupling through a radical pathway. organic-chemistry.orgnih.gov Interestingly, a single nickel source, such as NiBr₂, can provide both the bromide and the nickel catalyst. nih.govacs.org This methodology has been successfully applied to the modification of natural products and biologically active molecules. organic-chemistry.orgnih.gov
| Coupling Partners | Catalyst System | Key Features | Scope | Reference |
| Benzoylated 1-azabicyclo[1.1.0]butane + Boronic Acids | NiBr₂ | Broad substrate scope, excellent functional group tolerance, gram-scale utility | >50 examples | organic-chemistry.orgnih.govacs.org |
Table 4: Nickel-Catalyzed Suzuki Csp²-Csp³ Cross-Coupling for Azetidine Synthesis.
Titanium-Mediated Coupling Reactions (e.g., Kulinkovich-Type Pathways)
Titanium-mediated coupling reactions, particularly those following Kulinkovich-type mechanisms, offer a powerful method for the synthesis of azetidine rings. These reactions typically involve the formation of a titanacyclopropane intermediate from an olefin or Grignard reagent, which then acts as a 1,2-dianion equivalent.
One notable application of this methodology is the synthesis of spirocyclic NH-azetidines from oxime ethers. researchgate.net In this transformation, a titanacyclopropane, generated from an alkyl Grignard reagent or a terminal olefin, inserts into the 1,2-dielectrophilic oxime ether to form the four-membered nitrogen-containing ring. researchgate.net This process has been shown to produce structurally diverse NH-azetidines in a single step with moderate yields. researchgate.net The reaction is proposed to proceed through a Kulinkovich-type mechanism, highlighting its utility in constructing sterically hindered and polysubstituted azetidines. researchgate.netsmolecule.com
The versatility of this approach is demonstrated by its ability to accommodate a range of Grignard reagents, allowing for the introduction of various alkyl substituents with good regioselectivity. smolecule.com Low-valent titanium reagents, such as those generated from Ti(OiPr)4 and a Grignard reagent like c-C5H9MgCl, are effective in mediating these transformations. nih.govbeilstein-journals.org These reagents can activate imines to form titanium-imine complexes, which can then couple with other molecules like terminal alkynes to produce functionalized amines after hydrolysis. nih.govbeilstein-journals.org
Table 1: Examples of Titanium-Mediated Azetidine Synthesis
| Reactants | Catalyst System | Product Type | Yield | Reference |
| Oxime ether, Alkyl Grignard reagent | Ti(OiPr)4 | Spirocyclic NH-azetidine | Moderate | researchgate.net |
| Oxime ether, Terminal olefin | Ti(OiPr)4, c-C5H9MgCl | Spirocyclic NH-azetidine | Moderate | researchgate.net |
| Imine, Terminal alkyne | Ti(OiPr)4, c-C5H9MgCl | Allylic amine | Good | nih.govbeilstein-journals.org |
This table summarizes key examples of titanium-mediated reactions for the synthesis of azetidine derivatives and related structures.
Biocatalytic Approaches to Ring Expansion
Biocatalysis has emerged as a powerful tool for the synthesis of chiral azetidines through the ring expansion of aziridines. This approach offers high enantioselectivity, a feature that is often challenging to achieve with traditional chemical catalysts.
A significant development in this area is the use of engineered "carbene transferase" enzymes, derived from cytochrome P450BM3, for the one-carbon ring expansion of aziridines. nih.govacs.orgchemrxiv.orgchemrxiv.orgnih.gov A laboratory-evolved variant, P411-AzetS, has demonstrated exceptional stereocontrol, achieving a 99:1 enantiomeric ratio (er) in a nih.govacs.org-Stevens rearrangement. nih.govacs.orgchemrxiv.orgchemrxiv.orgnih.gov This biocatalyst effectively controls the fate of highly reactive aziridinium ylide intermediates, favoring the desired ring expansion over competing pathways like the cheletropic extrusion of olefins. nih.govacs.orgchemrxiv.orgnih.gov
The proposed catalytic cycle involves the formation of an electrophilic iron carbenoid intermediate from the hemoprotein and a carbene precursor. chemrxiv.org This intermediate is then trapped by a nucleophilic aziridine, leading to the formation of an aziridinium ylide. The enzyme then directs this ylide towards a highly enantioselective nih.govacs.org-Stevens rearrangement to furnish the chiral azetidine. nih.govchemrxiv.org This biocatalytic strategy represents a significant advancement, enabling the synthesis of enantiopure azetidines on a gram scale and overcoming a long-standing challenge in asymmetric catalysis. chemrxiv.org
Photochemical and Strain-Release Approaches
Visible Light-Mediated Transformations
Visible light-mediated photochemistry has become a valuable tool for the synthesis of azetidines, offering mild and efficient reaction conditions. researchgate.netnih.govchemrxiv.org A prominent example is the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, which provides a direct and atom-economical route to functionalized azetidines. researchgate.netnih.govchemrxiv.org
Recent advancements have focused on using visible-light photocatalysts to overcome the limitations of traditional UV-mediated methods. researchgate.netnih.gov For instance, iridium-based photocatalysts can activate oxime derivatives, such as 2-isoxazoline-3-carboxylates, via triplet energy transfer, enabling their [2+2] cycloaddition with a wide range of alkenes. researchgate.netnih.govchemrxiv.org This approach is characterized by its operational simplicity and broad substrate scope, allowing for the synthesis of highly functionalized azetidines. researchgate.netnih.gov The resulting azetidine products can often be readily deprotected to yield free, unprotected azetidines. researchgate.netnih.gov
Intramolecular versions of the visible-light-enabled aza Paternò-Büchi reaction have also been developed, providing access to complex, tricyclic azetidine structures with high levels of saturation. nih.gov These reactions can proceed with unactivated alkenes, expanding the scope of this methodology. nih.gov The choice of photocatalyst and reaction conditions, such as concentration, can be optimized to achieve high yields. nih.gov
Table 2: Key Features of Visible Light-Mediated Azetidine Synthesis
| Reaction Type | Key Reactants | Catalyst | Key Features | Reference |
| Intermolecular aza Paternò-Büchi | 2-Isoxazoline-3-carboxylates, Alkenes | Iridium photocatalyst | Mild conditions, broad scope, access to unprotected azetidines | researchgate.netnih.gov |
| Intramolecular aza Paternò-Büchi | Cyclic oximes, Unactivated alkenes | Iridium or organic photocatalysts | Access to complex tricyclic azetidines | nih.gov |
This table highlights the characteristics of different visible light-mediated approaches to azetidine synthesis.
Strain-Release Functionalization of Bicyclic Precursors (e.g., Azabicyclo[1.1.0]butanes)
The inherent ring strain of azabicyclo[1.1.0]butanes (ABBs) provides a strong thermodynamic driving force for their conversion into functionalized azetidines. bris.ac.ukarkat-usa.org This strain-release strategy has gained significant interest for the synthesis of N1/C3 functionalized azetidines. rsc.orgdlut.edu.cnnih.gov
A variety of methods have been developed to exploit the reactivity of ABBs. For example, a dual copper/photoredox-catalyzed multi-component allylation of ABBs has been reported for the synthesis of azetidines containing a C3 quaternary center. rsc.orgdlut.edu.cn This method demonstrates excellent functional group compatibility and can be used for the late-stage derivatization of bioactive molecules. rsc.org Other approaches include the nucleophilic ring-opening of ABBs with organometallic reagents, such as aryl Grignards, to produce 1,3-disubstituted azetidines. arkat-usa.org
Furthermore, the in situ generation of aza-ortho-quinone methides can promote the strain-release-driven N/C3-functionalization of ABBs, leading to the formation of functionalized azetidines. nih.gov The development of electrophile-induced spirocyclization-desilylation reactions of ABB-ketone precursors has also provided a unique route to azetidine-containing spirocycles. bris.ac.uk These diverse strategies underscore the versatility of ABBs as precursors for the rapid assembly of sp3-rich heterocyclic scaffolds. bris.ac.ukarkat-usa.org
Stereoselective Synthesis of (1-Methylazetidin-2-yl)methanol Isomers
Asymmetric Synthetic Strategies
The development of asymmetric synthetic strategies is crucial for accessing specific stereoisomers of this compound, which can have distinct biological activities. While direct asymmetric syntheses of this specific compound are not extensively detailed in the provided search results, general principles of asymmetric synthesis of related azetidine structures and chiral alcohols are highly relevant.
One powerful approach involves the use of chiral building blocks and auxiliaries. For instance, the asymmetric synthesis of all four stereoisomers of α-methyl-β-phenylserine was achieved using a stereodivergent route starting from enantiomerically pure N-Boc-N,O-isopropylidene-α-methylserinals. unirioja.es The key step was a highly diastereoselective Grignard addition, where the existing stereocenter in the chiral aldehyde directed the stereochemical outcome of the newly formed stereocenter. unirioja.es This principle could be adapted for the synthesis of this compound isomers, for example, by using a chiral azetidine-2-carbaldehyde derivative and a methylating agent.
Another general strategy is the enantioselective addition of organometallic reagents to carbonyl compounds, catalyzed by chiral ligands. For example, the 1,1′-bi-2-naphthol (BINOL)-Ti(OiPr)4 system is a well-known catalyst for the asymmetric addition of alkynes to aldehydes. sapub.org Similar chiral catalyst systems could potentially be employed for the asymmetric methylation of an azetidine-2-carbaldehyde precursor.
Furthermore, biocatalytic methods, as discussed in section 2.2.6, offer excellent enantioselectivity and could be engineered for the specific synthesis of (R)- or (S)-(1-Methylazetidin-2-yl)methanol. The high stereocontrol exerted by enzymes like the P411-AzetS variant in ring expansion reactions highlights the potential of biocatalysis for producing enantiopure azetidine derivatives. nih.govacs.orgchemrxiv.orgchemrxiv.orgnih.gov
Application of Chiral Auxiliaries and Catalysts
The asymmetric synthesis of 2-substituted azetidines frequently employs chiral auxiliaries to direct the stereochemical outcome of reactions. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the formation of a new stereocenter, after which it is removed. sigmaaldrich.comyork.ac.uk
One notable method involves the use of (S)-(-)-1-Phenylethylamine or (R)-(+)-1-Phenylethylamine as a chiral auxiliary. For instance, optically active 2-substituted azetidine-2-carbonitriles can be synthesized from a chiral 1-arylethylamine. rsc.org In a specific example, the diastereoselective α-alkylation of the N-borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with benzyl (B1604629) bromide using LDA (lithium diisopropylamide) as a base predominantly yields the α-benzylated product with high diastereoselectivity. rsc.org
Another widely used class of chiral auxiliaries are the SAMP/RAMP hydrazones, derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine and (R)-1-amino-2-(methoxymethyl)pyrrolidine, respectively. These are particularly effective for the asymmetric synthesis of 2-substituted azetidin-3-ones. The process involves the metalation of the SAMP/RAMP hydrazone of N-Boc-azetidin-3-one, followed by reaction with various electrophiles like alkyl, allyl, or benzyl halides. acs.orgacs.orgresearchgate.net This one-pot procedure can produce the desired chiral azetidin-3-ones in good yields and with enantiomeric excesses (ee) up to 85%. acs.orgacs.org
Sulfur-based chiral auxiliaries, such as enantiopure tert-butanesulfinamide, have also proven to be highly effective in the stereoselective synthesis of N-heterocycles. researchgate.net The N-tert-butanesulfinyl group can act as a powerful chiral directing group in various transformations, leading to high diastereoselectivity. researchgate.net
In addition to chiral auxiliaries, chiral catalysts play a crucial role. Chiral C2-symmetric 2,4-disubstituted azetidine derivatives containing a β-amino alcohol moiety have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high chemical yields (92–99%) and significant enantioselectivity. researchgate.net Similarly, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been shown to be an effective catalyst for the asymmetric addition of organozinc reagents to aldehydes, with enantioselectivity reaching up to 99.0% ee for arylation reactions. researchgate.net
Enantioselective Approaches
Enantioselective approaches aim to directly synthesize a specific enantiomer of a chiral molecule, often through the use of chiral catalysts or reagents. These methods are highly sought after for their efficiency, as they avoid the need for resolving a racemic mixture, which has a maximum theoretical yield of only 50% for the desired enantiomer.
A prominent enantioselective strategy for synthesizing chiral azetidine derivatives is through copper-catalyzed asymmetric reactions. For example, the highly enantioselective synthesis of 2-azetine-carboxylates can be achieved using a copper(I) catalyst paired with a chiral sabox (sparteine-derived box) ligand. nih.gov These chiral azetine intermediates can then be stereoselectively hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives as a single stereoisomer. nih.govnih.gov This method provides access to all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids, which possess three chiral centers, with high yield and stereocontrol. nih.govnih.govresearchgate.net
Kinetic resolution, another powerful enantioselective technique, involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. Enzyme-catalyzed kinetic resolutions are particularly common. For example, Candida antarctica lipase (B570770) B (Chirazyme L-2) has been used for the preferential hydrolysis of one diastereomer of a methyl (1S)-1-(1-methyl)benzylazetidine-2-carboxylate mixture. tandfonline.com This lipase-catalyzed step, combined with subsequent deprotection, yields enantiomerically pure (S)-azetidine-2-carboxylic acid with an ee greater than 99.9%. tandfonline.com
Furthermore, organocatalysis has emerged as a significant tool for the enantioselective synthesis of azetidines. Chiral, azetidine-derived ligands and organocatalysts have been successfully utilized to induce asymmetry in reactions such as Friedel-Crafts alkylations and Michael-type reactions. researchgate.net
Green Chemistry Methodologies for Azetidine Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unimi.it In the context of azetidine synthesis, several innovative methods align with these principles.
One such approach is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes to produce azetidines. researchgate.net Visible-light-mediated reactions, such as the intermolecular aza Paternò–Büchi reaction using oximes, also represent a powerful method for the synthesis of the strained four-membered azetidine ring under mild conditions. researchgate.net
Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, making it a green synthetic tool. The hydrogenation of 2-azetines to azetidines has been successfully performed in a continuous flow system using environmentally responsible solvents like ethyl acetate (B1210297). uniba.it This method allows for the chemoselective saturation of the double bond in the azetine ring, even in the presence of other functional groups sensitive to hydrogenation. uniba.it Furthermore, microchannel reactors have been employed for the green and cost-effective synthesis of azetidine intermediates, which is particularly suitable for industrial-scale production. researchgate.netresearchgate.net
Another green strategy involves the use of lanthanide triflates as catalysts. Lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org This reaction is notable as it proceeds efficiently even with unprotected amines, which typically quench the acid catalysts needed to activate the epoxide. frontiersin.org This method avoids the need for protecting groups and utilizes a catalytic amount of the promoter, adhering to green chemistry principles. frontiersin.org
Advanced Spectroscopic and Structural Characterization of N Methylazetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution and the solid state. For N-methylazetidine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive understanding of the molecular framework, including connectivity, stereochemistry, and conformational dynamics.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy is fundamental for identifying the hydrogen environments within a molecule. In the case of (1-Methylazetidin-2-yl)methanol, the ¹H NMR spectrum is expected to exhibit characteristic signals for the protons of the azetidine (B1206935) ring, the N-methyl group, and the hydroxymethyl substituent.
The protons on the four-membered azetidine ring typically appear as complex multiplets in the region of δ 1.5-4.0 ppm. The chemical shift and multiplicity of these protons are influenced by their position relative to the nitrogen atom and the substituent at the C2 position. For instance, in related compounds like 1-methyl-2-(o-tolyl)azetidine, the protons of the azetidine ring resonate as multiplets between δ 1.94 and 3.54 ppm. rsc.org The methine proton at the C2 position, being adjacent to the nitrogen and the substituent, is expected to appear at a distinct chemical shift, often as a triplet-like signal.
The N-methyl group gives rise to a characteristic singlet, typically found in the upfield region of the spectrum, around δ 2.0-2.5 ppm. In 1-methyl-2-(naphthalen-1-yl)azetidine, this signal appears at δ 2.45 ppm. rsc.org The protons of the hydroxymethyl group (-CH₂OH) at the C2 position would present as a multiplet, and the hydroxyl proton itself would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
A representative, though not identical, example is [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol, where the N-methyl protons appear as a singlet at δ 1.77 ppm, and the azetidine ring protons show complex multiplets between δ 1.92 and 3.31 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds
| Proton | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) in Related Compounds | Multiplicity |
| N-CH₃ | ~2.3 | 1.77 (in [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol) rsc.org | s |
| Azetidine CH₂ (C3) | ~2.0-2.4 | 1.92-2.03 (in [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol) rsc.org | m |
| Azetidine CH₂ (C4) | ~2.8-3.2 | 2.72 (in [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol) rsc.org | m |
| Azetidine CH (C2) | ~3.3-3.7 | 3.31 (in [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol) rsc.org | t-like |
| CH₂OH | ~3.5-3.8 | - | m |
| OH | Variable | 9.60 (in [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol, bs) rsc.org | br s |
Note: Predicted values are estimates based on data from analogous structures. 's' denotes singlet, 'm' denotes multiplet, 't-like' denotes triplet-like, and 'br s' denotes broad singlet.
Carbon-13 (¹³C) NMR and Two-Dimensional (2D) NMR Techniques
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In conjunction with 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), a complete assignment of all proton and carbon signals can be achieved.
For this compound, the ¹³C NMR spectrum would show distinct signals for each carbon atom. The N-methyl carbon is expected to resonate at approximately δ 40-45 ppm. The carbons of the azetidine ring will appear in the range of δ 20-70 ppm. Specifically, the C2 carbon, being attached to both the nitrogen and the hydroxymethyl group, would be the most downfield of the ring carbons. The carbon of the hydroxymethyl group is anticipated to be in the δ 60-70 ppm region.
In the related 1-methyl-2-(o-tolyl)azetidine, the N-methyl carbon appears at δ 44.8 ppm, while the azetidine ring carbons resonate at δ 26.7, 53.2, and 68.5 ppm. rsc.org For [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol, the N-methyl carbon is at δ 44.1 ppm, and the azetidine ring carbons are observed at δ 29.6, 53.2, and 70.4 ppm. rsc.org
2D NMR experiments are invaluable for confirming these assignments.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity within the azetidine ring and the hydroxymethyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Observed Data for Related Compounds
| Carbon | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) in 1-methyl-2-(o-tolyl)azetidine rsc.org | Observed Chemical Shift (ppm) in [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol rsc.org |
| N-CH₃ | ~44 | 44.8 | 44.1 |
| C3 | ~25-30 | 26.7 | 29.6 |
| C4 | ~52-56 | 53.2 | 53.2 |
| C2 | ~68-72 | 68.5 | 70.4 |
| CH₂OH | ~65-70 | - | - |
Note: Predicted values are estimates based on data from analogous structures.
Solid-State NMR Applications
While solution-state NMR is more common for molecules of this size, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of N-methylazetidine derivatives in the crystalline or amorphous solid state. ssNMR is particularly useful for studying polymorphism, intermolecular interactions such as hydrogen bonding, and the conformation of the molecule in its solid form, which can differ from that in solution.
For instance, studies on the solid-state structure of the drug ezetimibe, which contains an azetidine ring, have utilized ¹³C and ¹⁹F ssNMR to characterize its amorphous dispersion in mesoporous silica. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on the proximity of different atoms. 2D ssNMR experiments can further elucidate intermolecular packing and drug-matrix interactions. nih.gov For this compound, ssNMR could be employed to study the hydrogen bonding network involving the hydroxyl group in the solid state.
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound, confirming the presence of specific functional groups and providing insights into the molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds.
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info The C-H stretching vibrations of the methyl and methylene (B1212753) groups typically appear in the 2800-3000 cm⁻¹ range. The C-N stretching vibration of the azetidine ring is expected to be in the 1100-1300 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be observed around 1050 cm⁻¹.
In the related compound [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol, characteristic FTIR peaks are observed at 3225 cm⁻¹ (O-H stretch), and in the 2838-2957 cm⁻¹ region (C-H stretches). rsc.org
Table 3: Predicted and Observed FTIR Absorption Bands for this compound and Related Compounds
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol rsc.org | Observed Wavenumber (cm⁻¹) in Methanol (B129727) docbrown.info |
| O-H stretch (H-bonded) | 3200-3600 (broad, strong) | 3225 | 3400-3200 |
| C-H stretch (aliphatic) | 2800-3000 (medium to strong) | 2957, 2939, 2838 | ~2950, 2840 |
| C-N stretch | 1100-1300 (medium) | 1166 | - |
| C-O stretch (primary alcohol) | ~1050 (strong) | 1023 | ~1030 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. While O-H stretching vibrations are typically weak in Raman spectra, C-H, C-C, and C-N stretching and deformation modes often give rise to strong signals. The symmetric vibrations of non-polar bonds are particularly Raman active.
For this compound, the Raman spectrum would be expected to show strong peaks for the C-H stretching vibrations between 2800 and 3000 cm⁻¹. The azetidine ring breathing modes, which are characteristic of the ring system, are expected in the fingerprint region, typically between 800 and 1000 cm⁻¹. The C-O stretch would also be observable.
Studies on methanol show characteristic Raman bands for the C-H stretching modes around 2838 and 2946 cm⁻¹ and a C-O stretching mode around 1034 cm⁻¹. researchgate.netresearchgate.net Research on azetidine hydrates has utilized Raman spectroscopy to characterize the solid phases. iucr.org The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of N-methylazetidine derivatives, aiding in their unambiguous identification and structural characterization.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2800-3000 | Strong |
| CH₂/CH₃ deformation | 1300-1500 | Medium |
| C-N stretch | 1100-1300 | Medium |
| C-O stretch | ~1050 | Medium |
| Azetidine ring breathing | 800-1000 | Medium to Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. For a molecule like this compound, which consists of a saturated azetidine ring, a methyl group, and a hydroxymethyl group, there are no conventional chromophores (e.g., conjugated π systems or carbonyl groups) that absorb strongly in the typical UV-Vis range of 200–800 nm. The primary electronic transitions possible are σ → σ* and n → σ* transitions associated with the C-C, C-N, C-O single bonds and the non-bonding electrons on the nitrogen and oxygen atoms. These transitions require high energy and typically occur in the far-UV region (<200 nm), which is not routinely accessible with standard spectrophotometers.
Consequently, a UV-Vis spectrum of pure this compound in a non-absorbing solvent like methanol or water is expected to show no significant absorbance peaks. However, UV-Vis spectroscopy can become a valuable tool when this azetidine derivative is part of a larger molecule containing a chromophore. For instance, in the development of novel therapeutic agents, the this compound moiety might be incorporated into a larger system containing aromatic rings or other conjugated systems. In such cases, UV/Vis spectroscopy would be used to characterize the electronic properties of the entire molecule. epo.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. For this compound (C₅H₁₁NO), the molecular weight is 101.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) of 101.
The fragmentation of the molecular ion is highly predictable and provides significant structural information. The fragmentation pathways for azetidine derivatives are well-documented. nist.govaip.org The analysis of the mass spectrum of the closely related compound, 1-methylazetidine, shows characteristic fragmentation of the four-membered ring. nist.gov The fragmentation of this compound would be expected to follow several key pathways:
Alpha-Cleavage: The bond between the azetidine ring and the hydroxymethyl group is prone to cleavage. Loss of the ·CH₂OH radical (mass 31) would yield a stable N-methylazetidinyl cation at m/z 70. This fragment is often observed in the mass spectra of related compounds. researchgate.net
Ring Opening: The molecular ion can undergo ring opening via cleavage of the C-C bonds within the strained azetidine ring, followed by the loss of small neutral molecules like ethene (C₂H₄, mass 28).
Loss of a Methyl Radical: Cleavage of the N-CH₃ bond could result in the loss of a methyl radical (·CH₃, mass 15), leading to a fragment at m/z 86.
The table below summarizes the expected key fragments in the EI mass spectrum of this compound.
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 101 | [C₅H₁₁NO]⁺· | - | Molecular Ion (M⁺·) |
| 100 | [C₅H₁₀NO]⁺ | H· | Loss of a hydrogen radical |
| 86 | [C₄H₈NO]⁺ | ·CH₃ | Loss of the N-methyl group |
| 71 | [C₄H₉N]⁺· | CH₂O | Loss of formaldehyde (B43269) from M⁺· |
| 70 | [C₄H₈N]⁺ | ·CH₂OH | α-cleavage, loss of hydroxymethyl radical |
These fragmentation patterns allow for the unambiguous identification of the this compound structure and its differentiation from isomers.
X-ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.
Single crystal X-ray diffraction (SC-XRD) provides precise information on bond lengths, bond angles, and the conformation of a molecule in the solid state. uol.deuhu-ciqso.es While the specific crystal structure of this compound is not publicly available, analysis of related N-methylazetidine derivatives provides insight into the expected structural features. researchgate.netnih.gov
The table below presents typical crystallographic parameters for a related N-methylazetidine derivative, illustrating the type of data obtained from an SC-XRD experiment.
| Parameter | Description | Representative Value (from related structures) |
| Crystal System | The symmetry system of the unit cell. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | Dimensions of the unit cell axes. | a ≈ 8.5, b ≈ 9.7, c ≈ 12.3 |
| α, β, γ (°) | Angles between the unit cell axes. | α = β = γ = 90° |
| C-N bond length (Å) | Length of a carbon-nitrogen bond in the ring. | ~1.47 Å |
| C-C bond length (Å) | Length of a carbon-carbon bond in the ring. | ~1.54 Å |
| Ring Puckering Angle | The angle defining the non-planarity of the ring. | ~15-20° |
Data are illustrative and based on published structures of N-methylazetidine derivatives. researchgate.net
This detailed structural information is crucial for understanding structure-activity relationships in medicinal chemistry and for solid-state characterization in materials science.
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powdered) samples. lcc-toulouse.fr It is primarily used to identify crystalline phases, determine sample purity, and obtain information about the unit cell dimensions. google.comresearchgate.net Unlike SC-XRD, it does not provide the detailed atomic coordinates, but it generates a characteristic diffraction pattern that serves as a unique "fingerprint" for a specific crystalline solid. arxiv.org
For this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and recording the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity vs. 2θ, would show a series of peaks at specific angles. The positions and relative intensities of these peaks are determined by the crystal structure of the compound.
The PXRD pattern can be used to:
Confirm Identity: By comparing the experimental pattern to a reference pattern from a database or a pattern simulated from single-crystal data. researchgate.net
Assess Purity: The presence of unexpected peaks indicates contamination with other crystalline phases or impurities.
Study Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.
A patent for related compounds mentions the use of PXRD to characterize the amorphous or crystalline nature of a solid dispersion, highlighting the technique's utility in pharmaceutical development. google.com
Electron Microscopy for Morphological and Microstructural Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and composition. For a low-molecular-weight organic compound like this compound, SEM is not a routine technique for molecular characterization but is valuable for examining the morphology of the solid material.
The primary application of SEM in this context would be to study the crystal habit , which refers to the characteristic external shape and size of the crystals. After crystallization, an SEM analysis could reveal whether the compound forms needles, plates, prisms, or irregular aggregates. This morphological information is important in materials processing, as properties like flowability and dissolution rate can depend on particle shape and size.
The sample preparation for SEM typically involves mounting the solid sample on a stub and coating it with a thin layer of a conductive material (like gold or palladium) to prevent charge buildup from the electron beam. For organic samples, fixation techniques, sometimes involving methanol, can be used to preserve delicate structures, although this is more common for biological specimens. researchgate.netnih.govnih.gov Advanced SEM instruments equipped with Energy Dispersive X-ray Spectroscopy (EDS) can also provide elemental analysis of the sample surface, which could confirm the presence of carbon, nitrogen, and oxygen in the compound. copernicus.org
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. This method provides high-resolution, two-dimensional projections of a sample, revealing details about its morphology, crystal structure, and composition at the nanoscale. rsc.org
In the context of N-methylazetidine derivatives, TEM is not typically used for the direct visualization of small, individual molecules like this compound due to their size and sensitivity to the electron beam. However, it is an invaluable tool for characterizing larger structures or materials that incorporate this moiety. For instance, if this compound were used as a building block or surface ligand in the synthesis of nanoparticles, polymers, or composite materials, TEM could provide critical information. researchgate.netmdpi.com Researchers have employed TEM to observe the size, shape, and distribution of polymer-DNA complexes and composite particles involving oligo(N-methylazetidine). researchgate.netmdpi.comresearchgate.net The technique can also help detect crystal lattice defects and other pathologies that might affect material properties. nih.gov
Key applications of TEM for materials containing N-methylazetidine derivatives include:
Morphological Analysis: Determining the size, shape, and aggregation state of nanoparticles or polymer assemblies.
Structural Evaluation: Observing the internal structure and crystallinity of materials.
Dispersion Analysis: Assessing how materials containing the azetidine derivative are distributed within a matrix.
Table 1: Illustrative TEM Data for Nanoparticles Functionalized with this compound
| Parameter | Measurement | Description |
| Average Particle Size | 15 nm ± 3 nm | Indicates the mean diameter of the nanoparticles. |
| Size Distribution | Polydisperse | Describes the range of particle sizes observed. |
| Morphology | Predominantly spherical | Refers to the observed shape of the nanoparticles. |
| Dispersion State | Well-dispersed, no significant agglomeration | Characterizes the distribution of particles on the TEM grid. |
Note: This table is illustrative and represents the type of data obtainable from a TEM analysis of a nanomaterial incorporating the specified compound.
Aberration-Corrected High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM)
Aberration-Corrected High-Angle Annular Dark Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a state-of-the-art technique that provides atomic-resolution images with compositional sensitivity. mtoz-biolabs.comnims.go.jp In this method, a finely focused electron probe is scanned across the specimen, and electrons scattered at high angles are collected by an annular detector. The intensity of the collected signal is strongly dependent on the atomic number (Z) of the atoms in the sample, a phenomenon often referred to as Z-contrast imaging. globalsino.com Heavier elements scatter more strongly and thus appear brighter in the image. researchgate.net
While direct imaging of a light-element small molecule like this compound is not a typical application, HAADF-STEM is exceptionally powerful for studying materials where this molecule is part of a larger assembly, especially one involving heavier elements. For example, if the compound were used to stabilize metal nanoparticles or as a linker in metal-organic frameworks, HAADF-STEM could:
Visualize Individual Atoms: Directly image heavy atoms (e.g., metals) on a support material, confirming their dispersion and coordination environment. mtoz-biolabs.comresearchgate.net
Map Elemental Distribution: When combined with analytical techniques like Energy Dispersive X-ray Spectroscopy (EDS) or Electron Energy-Loss Spectroscopy (EELS), it can provide atomic-scale maps of elemental composition. researchgate.net
Characterize Interfaces: Analyze the atomic structure of interfaces between different materials, such as a nanoparticle and its support, with high precision. nims.go.jp
The development of aberration correctors has been crucial, as they overcome the inherent lens imperfections that previously limited the resolution, enabling routine sub-angstrom imaging. nims.go.jp This allows for the precise determination of surface coverage and distribution of immobilized molecular complexes, information that is often not accessible with other methods. chemrxiv.org
Table 2: Hypothetical HAADF-STEM Analysis of Single-Atom Catalyst Sites Stabilized by an N-Methylazetidine Derivative
| Feature | Observation | Implication |
| Z-Contrast Image | Bright, individual spots on a darker support | Confirms the atomic dispersion of heavy metal atoms. |
| Atomic Column Intensity | Proportional to Z² | Allows for the identification of different elements at the atomic level. |
| Interatomic Distances | Measured directly from the image | Provides precise structural information about the catalyst site. |
| Surface Coverage | 2.5 atoms/nm² | Quantifies the density of active sites on the support surface. chemrxiv.org |
Note: This table is hypothetical and demonstrates the kind of detailed structural and compositional data that HAADF-STEM can provide for relevant materials.
Advanced X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and/or electronic structure of matter. nih.gov It involves tuning the energy of an X-ray beam and measuring the absorption of X-rays by a specific element in the sample. The resulting spectrum provides detailed information about the oxidation state, coordination environment, and interatomic distances around the absorbing atom. nih.gov A key advantage of XAS is its applicability to non-crystalline and liquid samples. nih.gov The XAS spectrum is typically divided into two main regions: XANES and EXAFS.
X-ray Absorption Fine Structure (XAFS)
X-ray Absorption Fine Structure (XAFS) is the general term for the modulations observed in the X-ray absorption coefficient above an absorption edge. researchgate.net The analysis of the entire XAFS spectrum provides a comprehensive picture of the local environment of the selected atomic species. It is a powerful tool for probing the electronic structure and local chemistry of atoms within a material. researchgate.net For a compound like this compound, XAFS studies could theoretically be performed at the K-edge of nitrogen or oxygen to probe their respective local environments, though such studies on small organic molecules are less common than on metal centers.
X-ray Absorption Near Edge Spectroscopy (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Near Edge Spectroscopy (XANES): Also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), this region comprises the absorption edge itself and the features up to about 50 eV beyond it. nih.govaps.org The XANES spectrum is highly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. researchgate.net The precise energy and shape of the absorption edge and pre-edge features are fingerprints of the atom's electronic structure, arising from the excitation of a core electron to unoccupied molecular orbitals. mdpi.commanchester.ac.uk
Extended X-ray Absorption Fine Structure (EXAFS): This region begins about 50 eV past the edge and can extend for 1000 eV or more. unimi.it The oscillations in this region result from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered by neighboring atoms. nih.gov Analysis of the EXAFS signal can accurately determine the type, number, and distance of neighboring atoms in the first few coordination shells around the absorber. aps.org
For this compound, or more likely a metal complex thereof, these techniques would be highly informative:
XANES: Could determine the oxidation state of a coordinated metal ion. For the molecule itself, the N or O K-edge XANES would reveal information about the hybridization and bonding environment of these heteroatoms. mdpi.com
EXAFS: Could provide precise bond lengths, such as the distance from a central metal atom to the nitrogen or oxygen atom of the this compound ligand, and determine the coordination number. nih.govresearchgate.net
Table 3: Representative EXAFS Fitting Results for a Hypothetical Metal Complex with this compound Ligand
| Absorber-Backscatterer Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Metal–N (azetidine) | 1 | 2.05 | 0.005 |
| Metal–O (methanol) | 1 | 2.01 | 0.004 |
| Metal–Cl | 2 | 2.28 | 0.006 |
Note: This table represents typical parameters extracted from an EXAFS analysis of a coordination complex. The values are for illustrative purposes.
Computational and Theoretical Investigations of 1 Methylazetidin 2 Yl Methanol
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable structures, electron distribution, and other key molecular properties without the need for empirical data. For a molecule like (1-Methylazetidin-2-yl)methanol, these calculations are crucial for understanding the interplay between the puckered azetidine (B1206935) ring, the N-methyl group, and the hydroxymethyl substituent.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size and complexity of this compound.
DFT studies can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For this compound, DFT would be instrumental in characterizing the puckered conformation of the four-membered azetidine ring, which deviates from planarity to alleviate angle strain. A functional such as B3LYP combined with a basis set like 6-311G(d,p) is commonly used for such calculations on organic and heterocyclic compounds. medjchem.comchemicalpapers.com
While specific DFT studies for this compound are not extensively available in the reviewed literature, illustrative calculations would yield precise structural parameters.
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT The following data are hypothetical and serve to illustrate the typical output of a DFT calculation at the B3LYP/6-31G(d) level of theory. Actual values may vary.
| Parameter | Bond/Angle | Illustrative Value |
| Bond Lengths | ||
| C2-N1 | 1.48 Å | |
| N1-C4 | 1.48 Å | |
| C2-C3 | 1.55 Å | |
| C3-C4 | 1.55 Å | |
| N1-CH₃ | 1.47 Å | |
| C2-CH₂OH | 1.52 Å | |
| C-O (methanol) | 1.43 Å | |
| Bond Angles | ||
| C4-N1-C2 | 88.5° | |
| N1-C2-C3 | 86.0° | |
| C2-C3-C4 | 90.5° | |
| C3-C4-N1 | 86.0° | |
| Dihedral Angle | ||
| N1-C2-C3-C4 | 15.0° (puckering) |
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without including experimental data. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), are generally more computationally demanding than DFT but can offer higher accuracy. dtic.milmdpi.comnih.gov
For this compound, ab initio calculations would provide a benchmark for the results obtained from DFT. They are particularly useful for refining electronic properties and for systems where electron correlation effects, which are approximated in DFT, are critical. acs.org Studies on related heterocyclic systems have used methods like MP2/6-31G* to analyze geometries and energies. dtic.mil Although published ab initio data specifically for this compound are scarce, these methods remain a gold standard for theoretical validation.
Calculation of Energetic Parameters (e.g., Heats of Formation, Bond Dissociation Energies)
Computational methods are invaluable for determining key energetic parameters that describe a molecule's stability and reactivity.
Heat of Formation (ΔHf°) : The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial measure of thermodynamic stability. High-level computational methods, such as the Gaussian-n theories (e.g., G3MP2), can predict heats of formation with high accuracy. icm.edu.plresearchgate.netbibliotekanauki.pl These calculations often involve atomization energies or isodesmic reactions, where bond types are conserved to facilitate error cancellation. researchgate.netmdpi.comacs.org
Bond Dissociation Energy (BDE) : BDE is the enthalpy change required to break a specific bond homolytically in the gas phase. icm.edu.pl It provides direct insight into the strength of a chemical bond and is critical for predicting reaction mechanisms, particularly those involving radical intermediates. researchgate.net For this compound, calculating the BDE for bonds such as the C-N bonds within the ring, the N-CH₃ bond, and the C-C bond of the substituent would reveal the most likely points of fragmentation.
Table 2: Illustrative Energetic Parameters for this compound The following data are hypothetical, representing plausible values that would be obtained from high-level computational studies (e.g., G3 or G4 theory). Actual values may vary.
| Parameter | Bond | Illustrative Value (kJ/mol) |
| Heat of Formation | This compound | -150.5 |
| Bond Dissociation Energy | ||
| N1–C2 | 360 | |
| N1–CH₃ | 355 | |
| C2–CH₂OH | 375 | |
| C–H (methyl) | 410 |
Conformational Analysis and Energy Landscapes
This compound is a flexible molecule capable of adopting multiple conformations due to the rotation around single bonds and the puckering of the azetidine ring. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states that connect them, thereby mapping the potential energy surface. nih.govnih.gov
The four-membered azetidine ring is not planar; it adopts a puckered conformation to relieve the significant angle strain inherent in a flat ring. nih.gov The degree of puckering and the orientation of the substituents (axial or equatorial-like) define the primary conformers. For this compound, key conformational variables include the ring pucker and the rotational position (rotamer) of the hydroxymethyl group. Computational studies on similar azetidine derivatives show that the ring can invert, and the preference for a specific pucker can be influenced by substituents and their interactions. acs.orgresearchgate.net
An energy landscape would reveal the relative stability of these conformers. For instance, the conformer that minimizes steric hindrance between the N-methyl group and the C-hydroxymethyl group would likely be the most stable. The energy barriers between these conformers determine the dynamics of their interconversion at a given temperature.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many reaction characteristics can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. chemrxiv.orgresearchgate.netchemrxiv.org
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. chemicalpapers.comnih.gov A large gap suggests high kinetic stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. chemicalpapers.com
HOMO-LUMO Interactions and Energy Matching
In a chemical reaction, the most significant stabilizing interaction often occurs between the HOMO of one molecule and the LUMO of another. The efficiency of this interaction depends on both the spatial overlap of the orbitals and the similarity of their energy levels (energy matching). chemrxiv.orgresearchgate.net
For this compound, an FMO analysis would identify the locations of the HOMO and LUMO. The HOMO is expected to have significant density on the nitrogen atom and possibly the oxygen atom, representing the primary nucleophilic centers. The LUMO is likely to be distributed across the antibonding σ* orbitals of the strained ring system. Calculating the HOMO and LUMO energies allows for prediction of its reactivity with various electrophiles and nucleophiles.
Table 3: Illustrative Frontier Molecular Orbital Energies for this compound The following data are hypothetical, based on typical DFT (B3LYP/6-311G) calculations for similar heterocyclic amines. Actual values may vary.
| Orbital | Illustrative Energy (eV) |
| HOMO | -6.15 |
| LUMO | 1.25 |
| HOMO-LUMO Gap | 7.40 |
A relatively large HOMO-LUMO gap, as illustrated above, would suggest that this compound is a kinetically stable molecule under normal conditions.
Substituent Effects on Frontier Orbitals
The electronic properties and reactivity of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are, in turn, significantly influenced by the substituents on the azetidine ring, namely the N-methyl group and the C-methanol group.
According to frontier molecular orbital theory, the HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com Substituents can raise or lower these energy levels. nih.govrsc.orgosti.gov Generally, electron-donating groups (EDGs) raise the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups (EWGs) lower the LUMO energy, making it a better electrophile. nih.govresearchgate.net
The hydroxymethyl group at the C2 position also contributes to the electronic structure. Its electron-donating nature would be expected to further elevate the HOMO energy of the molecule. Computational techniques like the absolutely localized molecular orbitals (ALMO) based analysis can quantify these effects by parsing them into distinct physical origins such as permanent electrostatics, Pauli repulsion, polarization, and orbital mixing. nih.govrsc.orgosti.gov Such analyses would predict that the EDGs on this compound lead to an elevated HOMO, influencing its reactivity in processes like nucleophilic attack or coordination to metal centers.
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful approach for investigating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental methods alone.
The characterization of transition states (TS) is a cornerstone of mechanistic studies, as the energy of the highest transition state (the activation energy) determines the rate of a reaction. Computational methods, particularly DFT, are extensively used to locate and characterize the geometry and energy of transition states for reactions involving azetidines. frontiersin.orgnih.govacs.org
For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations showed the transition state for azetidine formation to be energetically favored over the one leading to a pyrrolidine (B122466) ring. frontiersin.org This computational result explained the observed regioselectivity of the reaction. frontiersin.org Similarly, in the palladium-catalyzed synthesis of azetidines, DFT studies were employed to investigate the reductive elimination step. rsc.org These calculations can rationalize why one bond (e.g., C–O) forms preferentially over another (e.g., C–N) by comparing the energy barriers of the respective transition states. rsc.org
The de novo computational discovery of azetidine-based catalysts for the Morita–Baylis–Hillman (MBH) reaction provides another compelling example. chemrxiv.org A genetic algorithm search predicted that azetidines would be potent catalysts. Subsequent DFT calculations of the entire reaction profile for the predicted catalysts confirmed that their rate-determining barriers were significantly lower than that of the standard catalyst, DABCO. chemrxiv.org This prediction was later validated experimentally. chemrxiv.org
| Reaction / Process | Catalyst / System | Calculated Barrier (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| C–N Reductive Elimination (Azetidine formation) | Amido-Pd(IV) Complex | +13.8 | ADF | rsc.org |
| MBH Reaction (rate-determining step) | DABCO | ~22.5 | CCSD(T)//B3LYP-D3 | chemrxiv.org |
| MBH Reaction (rate-determining step) | M19 (Azetidine catalyst) | ~20.1 | DFT | chemrxiv.org |
| Azetidine vs. Pyrrolidine Formation (ΔΔG‡) | LiDA-KOR | ~10 kJ/mol (~2.4 kcal/mol) | M06-2X/6-31G(d,p) | researchgate.net |
Computational modeling allows for the complete mapping of reaction pathways, tracing the transformation from reactants to products through all intermediates and transition states. smu.edu This elucidation of the potential energy surface provides a detailed narrative of the reaction mechanism. smu.edu
In the synthesis of azetidines, computational studies have been crucial in distinguishing between competing reaction pathways. For instance, DFT calculations performed on the copper-catalyzed photoredox radical cyclization of ynamides confirmed that the 4-exo-dig pathway to form the azetidine ring is kinetically favored over the 5-endo-dig pathway. nih.gov This explains the selective formation of the four-membered ring.
Similarly, in the ring-closure of oxiranylmethyl-benzylamine derivatives, theoretical calculations were used to explore the four possible reaction routes leading to either azetidine or pyrrolidine products. acs.orgresearchgate.net The results showed that while the five-membered pyrrolidine derivatives are thermodynamically more stable, the kinetic barriers for the formation of the four-membered azetidine products are lower, indicating that the reaction is under kinetic control. acs.orgresearchgate.net These studies often employ implicit and explicit solvent models to better mimic the experimental conditions. acs.org
The mechanism of palladium-catalyzed ring-opening cross-coupling of aziridines has also been rationalized through computational studies. acs.org These investigations clarified the regioselectivity of the oxidative addition step and the role of additives like water in stabilizing intermediates within the catalytic cycle. acs.org By providing a step-by-step energy profile, these computational analyses offer a level of mechanistic detail that is often impossible to obtain from experiments alone. smu.edu
A comprehensive understanding of a catalytic reaction requires the analysis of the entire catalytic cycle. Computational modeling is an exceptionally effective tool for this purpose, allowing for the characterization of each intermediate and transition state in the cycle. acs.orgrsc.org
In the context of palladium-catalyzed reactions involving aziridines, DFT calculations have been used to map out the full catalytic cycle for ring-opening cross-coupling reactions. acs.org These studies elucidated a mechanism involving oxidative addition of the aziridine (B145994) to the palladium center, which is the regioselectivity-determining step, followed by transmetalation and reductive elimination. acs.org The computational models successfully explained the experimentally observed regioselectivity and provided insights into the influence of ligands and additives on the reaction. acs.orgmdpi.com
A remarkable achievement in computational catalyst design was the de novo discovery of azetidines as highly efficient catalysts for the Morita–Baylis–Hillman (MBH) reaction. chemrxiv.org Using a genetic algorithm to search chemical space, azetidines were identified as potential catalysts. Subsequent DFT calculations of the complete free energy profile for the proposed catalytic cycle showed that the rate-determining proton transfer step had a significantly lower barrier with an azetidine catalyst compared to the commonly used DABCO. chemrxiv.org This computational prediction was later confirmed by experimental synthesis and kinetic analysis, which showed an eight-fold increase in the reaction rate. chemrxiv.org
Computational studies are also used to understand catalytic cycles in other contexts, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where DFT calculations help to understand the effect of different ligands on the mechanism. rsc.org In methanol (B129727) synthesis and conversion, microkinetic models based on DFT calculations are used to propose catalytic cycles and understand product selectivity. oaes.ccnih.govijirss.comdicp.ac.cn These analyses are crucial for the rational design of new and improved catalytic systems.
Molecular Dynamics (MD) Simulations
While quantum mechanical calculations are excellent for studying the details of chemical reactions, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility, solvent interactions, and the aggregation behavior of molecules like this compound. nih.govmdpi.com
For a molecule such as this compound, MD simulations could be employed to explore its conformational landscape. The azetidine ring has a specific puckered conformation, and the orientation of the N-methyl and C-hydroxymethyl substituents can vary. MD simulations can reveal the preferred conformations in different environments and the energy barriers between them.
Furthermore, MD simulations are particularly useful for studying molecules in solution. mdpi.com An MD simulation of this compound in water could reveal the specific hydrogen bonding patterns between the methanol group, the nitrogen atom, and surrounding water molecules. nih.gov This provides a molecular-level understanding of its solubility and solvation properties. Such simulations can calculate properties like the radius of gyration (Rg) and the solvent-accessible surface area (SASA), which are important for understanding how the molecule interacts with its environment. nih.gov
In the context of drug design and materials science, MD simulations are used to study the binding of molecules to biological targets or their aggregation properties. researchgate.net For instance, if this compound were being considered as a ligand for a metal catalyst or as a fragment for a drug molecule, MD simulations could be used to study its binding pose and stability within a protein's active site or a catalyst's coordination sphere. researchgate.net The simulations can also be used to calculate binding free energies, providing a quantitative measure of interaction strength. researchgate.net
Investigation of Molecular Behavior and Stability
The molecular behavior and stability of azetidine derivatives are significantly influenced by the nature and position of their substituents. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers powerful tools to probe these characteristics.
Conformational Analysis and Stability:
Theoretical studies on similarly substituted azetidines have shown that the relative orientation of substituents can lead to different isomers with varying stabilities. bibliotekanauki.pluniba.it For instance, computational investigations into 2,4-cis-disubstituted amino azetidines have highlighted the importance of substituent interactions in defining the stereochemical outcome of reactions. chemrxiv.org It is plausible that intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the azetidine ring could play a crucial role in stabilizing certain conformers of this compound.
Thermochemical Properties:
DFT calculations are routinely employed to predict thermochemical properties such as heats of formation (HOFs) and bond dissociation energies (BDEs), which are critical indicators of a molecule's stability. Studies on nitroimine derivatives of azetidine, for example, have utilized the G3MP2 level of theory to investigate these properties, finding that such derivatives can possess high HOFs and large BDEs, indicating significant thermal and kinetic stability. bibliotekanauki.pl The covalent bond strength within the four-membered ring is a determining factor for isomer stability in these systems. bibliotekanauki.pl While not as energetic as nitro-substituted compounds, the stability of this compound would similarly be governed by the integrity of its ring structure and the strengths of the bonds involving its substituents.
A hypothetical breakdown of key calculated energetic properties for a molecule like this compound, based on methodologies applied to similar compounds, is presented in the table below.
| Property | Hypothetical Value (Methodology) | Significance for this compound |
| Heat of Formation (ΔHf°) | Value not available (e.g., G3MP2, CBS-QB3) | Indicates the energy released or absorbed upon formation from its constituent elements, a fundamental measure of stability. |
| Ring Puckering Angle | Value not available (e.g., B3LYP/6-311+G(d,p)) | Defines the deviation from planarity of the azetidine ring, crucial for understanding its 3D structure and reactivity. |
| Rotational Barriers | Value not available (e.g., M06-2X/6-31G(d,p)) | Energy required to rotate around key single bonds, such as the C2-CH2OH bond, influencing conformational flexibility. |
| Dipole Moment | Value not available (e.g., DFT calculation) | Provides insight into the molecule's polarity, which affects its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the types of data generated in computational studies. Specific values for this compound are not available in the reviewed literature.
Force Field Development and Validation
Molecular mechanics (MM) force fields are essential for conducting large-scale simulations, such as molecular dynamics (MD), to study the dynamic behavior of molecules and their interactions in condensed phases. The accuracy of these simulations is critically dependent on the quality of the force field parameters.
Force Field Parameterization:
A force field is composed of a potential energy function and a set of parameters that describe the energy of a molecule as a function of its atomic coordinates. For a novel molecule like this compound, these parameters would need to be developed and validated. The process typically involves:
Defining Atom Types: Atoms in the molecule are classified based on their chemical environment. For this compound, this would include specific atom types for the azetidine ring nitrogen and carbons, the methyl group carbon, and the alcohol group's oxygen and hydrogen.
Parameter Derivation: Bond lengths, bond angles, and dihedral angle parameters are often derived from high-level quantum mechanical (QM) calculations. For instance, potential energy surface scans are performed by systematically changing a specific coordinate (like a dihedral angle) and calculating the QM energy at each point. These energy profiles are then used to fit the corresponding MM parameters. arxiv.org
Charge Determination: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived by fitting to the electrostatic potential calculated from QM methods.
The development of force fields is an iterative process. For instance, the CHARMM and AMBER force fields are widely used for biomolecular simulations and have well-established protocols for parameterizing new molecules. arxiv.orgnih.gov Generic force fields like the General Amber Force Field (GAFF) are designed to cover a broad range of organic molecules and could serve as a starting point for parameterizing this compound.
Validation:
Once a set of parameters is developed, it must be validated by comparing the results of MM calculations with experimental data or high-level QM calculations. Key validation metrics include:
Reproduction of Geometries: The force field should accurately reproduce the equilibrium geometries of different conformers as determined by QM calculations.
Conformational Energies: The relative energies of different conformers calculated by the force field should match those from QM calculations.
Condensed-Phase Properties: For simulations in solution, the force field should be able to reproduce experimental properties such as density, heat of vaporization, and solvation free energy.
The table below illustrates the types of parameters that would be defined and validated for a force field for this compound.
| Parameter Type | Example for this compound | Validation Method |
| Bond Stretching | C-N bond in the azetidine ring | Comparison of MM-calculated bond lengths with QM optimized geometries. |
| Angle Bending | C-N-C angle in the azetidine ring | Comparison of MM-calculated bond angles with QM optimized geometries. |
| Dihedral Torsions | H-C-C-O dihedral in the hydroxymethyl group | Fitting MM torsional parameters to QM potential energy scans. |
| Non-bonded (van der Waals) | Lennard-Jones parameters for each atom type | Comparison of simulated condensed-phase properties (e.g., density) with experimental data. |
| Non-bonded (Electrostatic) | Atomic partial charges | Fitting to QM electrostatic potential and validation through properties like dipole moment and hydration free energy. |
Note: This table provides a conceptual framework for force field development. Specific, validated parameters for this compound are not available in the cited literature.
Applications in Advanced Organic Synthesis and Materials Science
(1-Methylazetidin-2-yl)methanol as a Versatile Synthetic Building Block
The utility of this compound as a synthetic building block stems from its combination of a chiral core, multiple functional groups, and the energetic potential stored in its strained ring. These features allow it to serve as a key starting material for more elaborate molecules, introducing stereochemistry and structural complexity in a controlled manner.
Precursor for Complex Heterocyclic Structures
The enantiopure backbone of this compound makes it an attractive starting point for the synthesis of complex heterocyclic compounds, particularly those found in natural products and pharmaceuticals. The azetidine (B1206935) ring can be retained as a core structural motif or utilized as a reactive intermediate that can be opened to yield linear amino alcohol derivatives. The primary alcohol function provides a convenient handle for chain extension or functionalization, enabling its incorporation into larger, more intricate ring systems. While specific total syntheses starting from this exact compound are not extensively detailed in premier literature, its structural motifs are found in various complex molecules. Its potential lies in its ability to introduce a defined stereocenter early in a synthetic sequence, which is a cornerstone of modern asymmetric synthesis.
Table 1: Structural Features of this compound and Their Synthetic Implications
| Structural Feature | Synthetic Utility | Potential Applications |
|---|---|---|
| Chiral Center | Introduces asymmetry early in a synthesis, guiding the stereochemistry of subsequent reactions. | Synthesis of enantiopure alkaloids, amino acids, and pharmaceutical intermediates. |
| Azetidine Ring | A strained, nucleophilic N-heterocycle that can act as a rigid scaffold or be opened selectively. | Construction of polyamine chains, macrocycles, and other nitrogen-containing heterocycles. |
| Hydroxyl Group | A versatile functional group for oxidation, etherification, esterification, or conversion to a leaving group. | Serves as a point of attachment for building larger molecular frameworks. |
| N-Methyl Group | Provides steric bulk and influences the nucleophilicity and basicity of the nitrogen atom. | Modulates the chemical properties and conformational preferences of resulting structures. |
Intermediate in Stereoselective Total Synthesis
In the realm of total synthesis, chiral building blocks are indispensable for creating complex natural products in an enantiomerically pure form. This compound serves as an exemplar of such a building block. The synthesis of complex molecules often relies on a strategy of connecting smaller, pre-made chiral fragments. By using this compound, chemists can introduce a C4N fragment with a defined absolute stereochemistry, thereby simplifying complex synthetic challenges and avoiding the need for difficult chiral separations or late-stage asymmetric reactions. The principles of using chiral building blocks are well-established, and this azetidine derivative fits the profile of a useful intermediate for accessing molecules with contiguous stereocenters.
Application in Chiral Catalysis and Asymmetric Synthesis
The development of new chiral ligands is a central theme in asymmetric catalysis, as the ligand is often the primary source of stereochemical control. The rigid conformation and defined stereochemistry of the azetidine scaffold make it an excellent platform for designing novel ligands for metal-catalyzed reactions.
Design of Chiral Ligands and Catalysts based on Azetidine Scaffold
The design of effective chiral ligands often relies on a few key principles: a rigid chiral backbone, strategically placed donor atoms to coordinate a metal center, and tunable steric and electronic properties. This compound is an ideal starting material for creating such ligands. The chiral azetidine ring provides the rigid backbone. The nitrogen atom is an inherent Lewis basic donor, and the primary alcohol can be readily converted into other donor groups. For instance, it can be transformed into a phosphine (B1218219) to create powerful P,N-type ligands, which have shown broad utility in a range of asymmetric transformations. nih.gov The proximity of the stereocenter to the coordinating nitrogen atom allows for effective transfer of chiral information to the metal's catalytic site, influencing the stereochemical outcome of the reaction. While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands derived from scaffolds like this azetidine offer unique coordination geometries that can lead to superior enantioselectivity in certain reactions. nih.govresearchgate.net
Enantioselective Transformations Mediated by Azetidine Derivatives
Ligands derived from chiral backbones are employed in a wide array of enantioselective transformations. Although catalysts based specifically on this compound are an emerging area, the performance of catalysts derived from similar small, chiral N-heterocycles provides a strong indication of their potential. For example, copper (II) complexes of chiral ligands based on imidazolidine-4-one derivatives have been shown to be highly effective catalysts for the asymmetric Henry (nitroaldol) reaction, achieving enantiomeric excesses (ee) of up to 97%. researchgate.net It is anticipated that ligands derived from the azetidine scaffold could similarly mediate reactions such as hydrogenations, allylic alkylations, and Michael additions with high levels of stereocontrol. The effectiveness of these catalysts hinges on the precise three-dimensional arrangement of the ligand around the metal center, which creates a chiral pocket that selectively favors the formation of one enantiomer of the product over the other.
Table 2: Potential Enantioselective Reactions for Azetidine-Based Catalysts
| Reaction Type | Typical Metal | Importance of Transformation |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Production of chiral alcohols, amines, and carboxylic acids. |
| Asymmetric Allylic Alkylation | Palladium, Iridium | Formation of chiral C-C, C-N, and C-O bonds. |
| Asymmetric Henry Reaction | Copper, Zinc | Synthesis of chiral β-nitro alcohols, precursors to β-amino alcohols. |
| Asymmetric Michael Addition | Copper, Nickel | Formation of chiral C-C bonds for building complex carbon skeletons. |
Development of Polymeric Materials
The application of azetidine derivatives in materials science, particularly in the development of polymers, is an area of growing interest. The ring strain of the azetidine core makes it susceptible to ring-opening polymerization (ROP), providing a pathway to functional polyamines.
The polymerization of the parent, unsubstituted azetidine via cationic ring-opening polymerization (CROP) is known to produce hyperbranched poly(trimethylenimine) (hbPTMI). utwente.nl This process highlights the potential for substituted azetidines to serve as monomers for creating novel polymeric architectures.
In the case of this compound, several structural features would influence its polymerization. The N-methyl group would affect the kinetics of the CROP process. The hydroxymethyl side group represents a functional handle that could be preserved in the final polymer, imparting hydrophilicity and providing sites for post-polymerization modification. This could lead to the creation of functional materials such as antibacterial coatings, gene delivery vectors, or chelation agents. rsc.org While the polymerization of aziridines is more established, the development of synthetic routes utilizing azetidine monomers like this compound could lead to new classes of polyamines with unique properties and architectures. utwente.nlrsc.org However, it should be noted that specific studies detailing the polymerization of this compound are not yet prevalent in the scientific literature, representing a promising avenue for future research.
Azetidines as Monomers in Ring-Opening Polymerization
The ring strain inherent in the azetidine ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a process that offers a pathway to polyamines with diverse structures and functionalities. The polymerization of azetidines can proceed through different mechanisms, with cationic ring-opening polymerization (CROP) being the most common for N-substituted azetidines. rsc.org
The CROP of an N-substituted azetidine like this compound would typically be initiated by a cationic species, leading to the formation of a propagating azetidinium ion. The subsequent nucleophilic attack by another monomer unit on the electrophilic carbon atoms of the azetidinium ring results in ring opening and chain growth. However, the polymerization of N-substituted azetidines is not without its challenges. A significant competing reaction is termination, which can occur through the nucleophilic attack of tertiary amines within the growing polymer chain on the azetidinium moieties. This results in the formation of stable, non-strained quaternary ammonium (B1175870) salts, effectively halting the polymerization process. rsc.org
The presence of the 2-hydroxymethyl substituent in this compound introduces additional complexity and potential for side reactions during polymerization. The hydroxyl group could potentially participate in the reaction, for instance, by acting as a chain transfer agent or by being deprotonated under certain conditions.
In contrast to the often uncontrolled nature of CROP of N-substituted aziridines and azetidines which can lead to hyperbranched polymers, anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has been shown to produce linear polymers with a higher degree of control. nsf.govnih.gov This strategy involves activating the azetidine ring towards nucleophilic attack by introducing an electron-withdrawing sulfonyl group on the nitrogen atom. While this approach necessitates a subsequent deprotection step to yield the final polyamine, it offers a route to well-defined polymer architectures.
Table 1: Predicted Effects of Substituents on the Ring-Opening Polymerization of this compound
| Substituent | Position | Predicted Effect on Polymerization | Rationale |
| Methyl | N1 | - Promotes cationic ring-opening polymerization.- Increases the likelihood of termination reactions. | The N-methyl group enhances the nucleophilicity of the nitrogen, facilitating initiation. However, the resulting tertiary amine in the polymer backbone can act as a nucleophile, leading to chain termination. rsc.org |
| Methanol (B129727) | C2 | - May introduce side reactions.- Could act as a chain transfer agent. | The hydroxyl group is a potential nucleophile and proton source, which could interfere with the cationic polymerization mechanism. |
Synthesis of Polymeric Scaffolds with Pendant Azetidinium Substituents
Polymeric scaffolds containing pendant azetidinium groups are of significant interest due to the cationic nature and reactivity of the azetidinium ring, which can be exploited in various applications, including as antimicrobial agents and in gene delivery. A common and versatile method for preparing such materials is through the post-polymerization modification of a pre-existing polymer. This approach allows for the introduction of the desired functional group onto a polymer backbone with a well-defined structure.
A hypothetical pathway to a polymeric scaffold with pendant azetidinium substituents, starting from a polymer derived from this compound, would involve a two-step process. First, the ring-opening polymerization of this compound would yield a polyamine with pendant hydroxymethyl groups. The second step would involve the quaternization of the nitrogen atoms in the polymer backbone to form the desired azetidinium groups. This quaternization could be achieved by reacting the polymer with a suitable alkylating agent.
Alternatively, a more controlled approach could involve the use of post-polymerization modification on a different, more readily polymerizable monomer. For instance, a polymer with pendant reactive groups (e.g., esters, halides) could be synthesized first. Subsequently, these pendant groups can be reacted with a molecule containing an azetidine moiety to attach the desired functionality. This strategy offers greater control over the final polymer structure and the density of the pendant azetidinium groups.
Table 2: Hypothetical Synthesis of a Polymeric Scaffold with Pendant Azetidinium Groups via Post-Polymerization Modification
| Step | Reaction | Reactants | Product | Purpose |
| 1 | Polymerization | A suitable monomer with a reactive pendant group (e.g., an acrylate (B77674) with a protected hydroxyl group). | A linear polymer with protected functional groups in the side chains. | To create a well-defined polymer backbone. |
| 2 | Deprotection | Deprotecting agent. | The polymer with deprotected, reactive pendant groups (e.g., hydroxyl groups). | To unmask the reactive sites for subsequent functionalization. |
| 3 | Functionalization | The deprotected polymer and a reagent containing an azetidine ring (e.g., an azetidine derivative with a leaving group). | The polymer with pendant azetidine groups. | To introduce the azetidine functionality onto the polymer scaffold. |
| 4 | Quaternization | The azetidine-functionalized polymer and an alkylating agent (e.g., methyl iodide). | The final polymeric scaffold with pendant azetidinium substituents. | To generate the cationic azetidinium groups. |
Q & A
Basic Research Question
- 1H NMR : Expect signals for the azetidine ring protons (δ 2.5–3.5 ppm, split into multiplets due to ring strain), the methyl group (δ 1.2–1.5 ppm), and the hydroxymethyl group (δ 3.4–3.8 ppm). Coupling constants (J) between adjacent protons on the azetidine ring (~5–8 Hz) confirm ring geometry .
- 13C NMR : Peaks for the quaternary nitrogen-bearing carbon (δ 60–70 ppm) and the hydroxymethyl carbon (δ 65–70 ppm).
- IR : Broad O-H stretch (~3300 cm⁻¹) and C-N stretches (~1200 cm⁻¹).
- MS : Molecular ion peak at m/z 101 (C₅H₁₁NO⁺) with fragmentation patterns indicative of ring cleavage.
What computational methods are suitable for predicting the conformational stability and reactivity of this compound?
Advanced Research Question
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate ring strain energy. Azetidines typically exhibit higher strain than pyrrolidines, affecting reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, methanol) to predict hydrogen-bonding interactions and stability.
- Docking Studies : If investigating biological activity, dock the compound into enzyme active sites (e.g., kinases) to assess binding affinity, leveraging its hydroxyl group as a hydrogen-bond donor .
How do contradictory data on azetidine derivative reactivity arise, and how can they be resolved?
Advanced Research Question
Contradictions in reactivity (e.g., unexpected ring-opening vs. stability) may stem from:
- Solvent Effects : Polar aprotic solvents stabilize charged intermediates, while protic solvents may promote hydrolysis.
- Steric vs. Electronic Factors : Methyl groups on azetidines increase steric hindrance but reduce ring strain. Compare kinetic vs. thermodynamic control in reactions .
- Analytical Limitations : Use orthogonal techniques (e.g., HPLC-MS vs. NMR) to confirm product identity when side reactions occur .
What strategies are effective for functionalizing this compound to enhance its biological or catalytic applications?
Advanced Research Question
- Derivatization :
- Esterification : React the hydroxymethyl group with acyl chlorides to improve lipophilicity for drug delivery .
- Coordination Chemistry : Use the hydroxyl and amine groups (if deprotonated) to bind metal ions (e.g., Cu²⁺) for catalytic applications .
- Biological Activity Screening : Test derivatives against enzyme targets (e.g., proteases) using fluorescence-based assays, noting the compound’s potential as a hinge-binding motif .
How can researchers address discrepancies in toxicity assessments of azetidine-based compounds?
Q. Methodological Guidance
- In Vitro Assays : Use standardized cell lines (e.g., HEK293 for general toxicity, HepG2 for hepatic metabolism) and compare IC₅₀ values across studies .
- Metabolite Profiling : Identify degradation products (e.g., ring-opened aldehydes) via LC-MS to clarify mechanisms of toxicity .
- Species-Specific Effects : Cross-validate results in multiple models (e.g., murine vs. human fibroblasts) to account for metabolic differences .
What are the challenges in crystallizing this compound, and how can they be mitigated?
Advanced Research Question
- Crystallization Issues : Azetidines often form oils or amorphous solids due to conformational flexibility. Strategies include:
- Co-crystallization : Use dicarboxylic acids (e.g., succinic acid) to form hydrogen-bonded co-crystals.
- Low-Temperature Crystallization : Slow cooling in ethanol/water mixtures to reduce kinetic trapping .
- X-ray Diffraction : Resolve disorder in the azetidine ring by collecting high-resolution data (≤1.0 Å) and refining with constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
